![molecular formula C17H16FN5O2 B2789416 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034633-81-1](/img/structure/B2789416.png)
3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. It is also known as GSK2606414 and is a selective inhibitor of eukaryotic initiation factor 4E (eIF4E) phosphorylation. This compound has been the subject of several scientific studies due to its potential in cancer treatment and other related fields.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves the inhibition of eIF4E phosphorylation. eIF4E is a protein that plays a crucial role in the initiation of protein translation, which is necessary for cell growth and proliferation. By inhibiting eIF4E phosphorylation, this compound can block the translation of specific proteins that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide have been studied extensively. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is its selectivity for eIF4E phosphorylation. This makes it a potent inhibitor of cancer cell growth without affecting normal cells. However, one of the limitations of this compound is its low solubility, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. One potential direction is to investigate its effectiveness in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore its potential in treating other diseases, such as viral infections or autoimmune disorders. Additionally, further studies are needed to optimize its formulation and delivery methods for maximum efficacy.
In conclusion, 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a promising compound with potential therapeutic applications in cancer treatment and other related fields. Its selectivity for eIF4E phosphorylation and minimal toxicity in normal cells make it a potent inhibitor of cancer cell growth. Further research is needed to explore its potential in combination with other cancer therapies and in treating other diseases.
Métodos De Síntesis
The synthesis of 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves several steps. The first step involves the reaction of 3-fluoro-4-methoxyaniline with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanol in the presence of a catalyst. The resulting intermediate is then reacted with benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
The scientific research on 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has mainly focused on its potential as a cancer therapy. It has been found to be effective in inhibiting the growth of several types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. It has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-15-3-2-12(10-13(15)18)17(24)22-7-9-23-8-6-21-16(23)14-11-19-4-5-20-14/h2-6,8,10-11H,7,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOAQJTQCEAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.